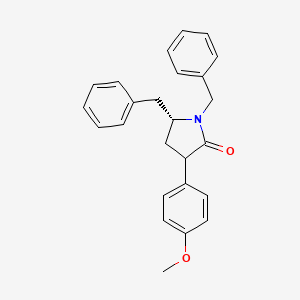
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound characterized by its pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5R)-1,5-dibenzyl-3-(4-hydroxyphenyl)pyrrolidin-2-one
- (5R)-1,5-dibenzyl-3-(4-chlorophenyl)pyrrolidin-2-one
- (5R)-1,5-dibenzyl-3-(4-fluorophenyl)pyrrolidin-2-one
Uniqueness
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
823786-03-4 |
|---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5R)-1,5-dibenzyl-3-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H25NO2/c1-28-23-14-12-21(13-15-23)24-17-22(16-19-8-4-2-5-9-19)26(25(24)27)18-20-10-6-3-7-11-20/h2-15,22,24H,16-18H2,1H3/t22-,24?/m0/s1 |
InChI Key |
KLOFOKKSZHXNAI-OWJIYDKWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C[C@@H](N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


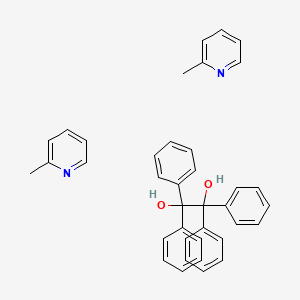
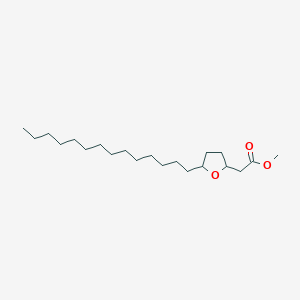
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
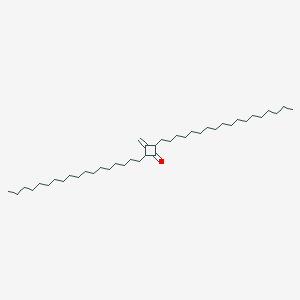
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)

![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

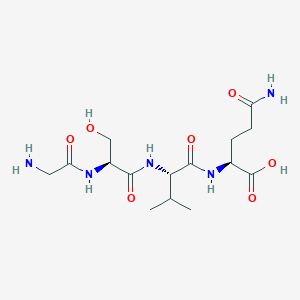
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
